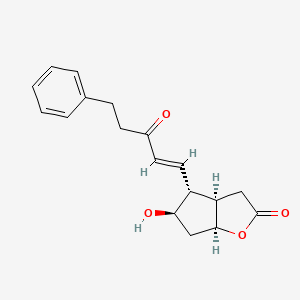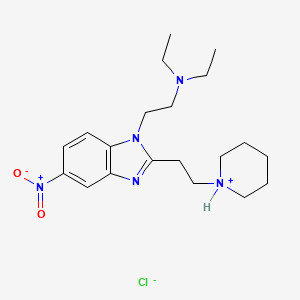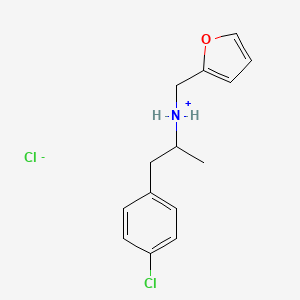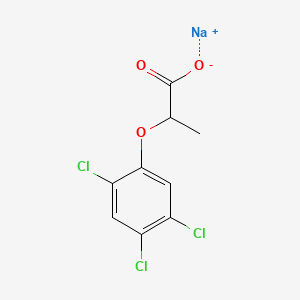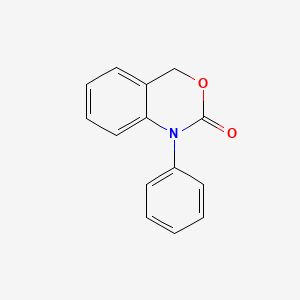
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-phenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-phenyl- is a heterocyclic compound that features a benzene ring fused with an oxazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Reaction of 2-aminophenol with chloroacetyl chloride: This method involves the reaction of 2-aminophenol with chloroacetyl chloride in refluxing methylisobutylketone (MIBK) in the presence of aqueous sodium bicarbonate.
Reduction of nitro ethers: Nitro ethers can be reduced using Fe/AcOH or Zn/NH4Cl to yield the desired benzoxazinones.
Reaction with maleic anhydride: 2-aminophenols react with maleic anhydride to produce benzoxazinones with acetic acid substitution in the 2-position.
Microwave-assisted synthesis: This method involves the use of microwave irradiation to synthesize 3,4-dihydro-2H-1,3-benzoxazines.
Industrial Production Methods
Industrial production methods for 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-phenyl- typically involve large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents onto the benzoxazine ring.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution reagents: Reagents like alkyl halides and aryl halides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted benzoxazinones, which can have different functional groups introduced onto the benzoxazine ring.
Scientific Research Applications
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-phenyl- has several scientific research applications:
Medicinal Chemistry: The compound and its derivatives have shown potential as anti-inflammatory, analgesic, antifungal, neuroprotective, and antibacterial agents.
Materials Science: Benzoxazinones are used in the synthesis of polymers and materials with unique properties.
Biological Research: The compound is studied for its role in inhibiting specific enzymes and pathways in biological systems.
Mechanism of Action
The mechanism of action of 2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-phenyl- involves its interaction with specific molecular targets and pathways. For example, it can inhibit enzymes involved in inflammatory pathways, leading to its anti-inflammatory effects . The compound’s structure allows it to interact with various biological molecules, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Efavirenz: A non-nucleoside reverse transcriptase inhibitor used in the treatment of HIV.
Other Benzoxazines: Compounds such as 2,2-dimethyl-3,4-dihydro-2H-1,4-benzoxazines, which have different substituents and biological activities.
Uniqueness
2H-3,1-Benzoxazin-2-one, 1,4-dihydro-1-phenyl- is unique due to its specific structure, which allows for diverse chemical modifications and a wide range of biological activities
Properties
CAS No. |
13213-90-6 |
|---|---|
Molecular Formula |
C14H11NO2 |
Molecular Weight |
225.24 g/mol |
IUPAC Name |
1-phenyl-4H-3,1-benzoxazin-2-one |
InChI |
InChI=1S/C14H11NO2/c16-14-15(12-7-2-1-3-8-12)13-9-5-4-6-11(13)10-17-14/h1-9H,10H2 |
InChI Key |
JOZFJYSDJQXFRK-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N(C(=O)O1)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



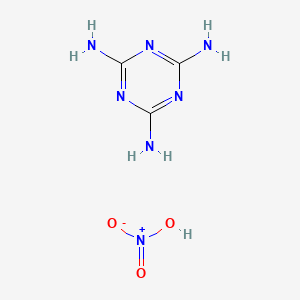
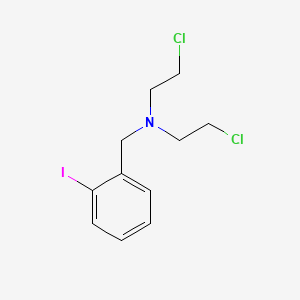
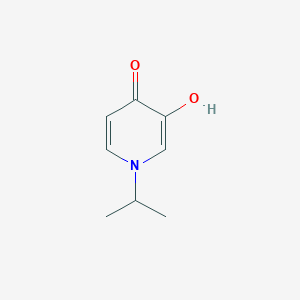
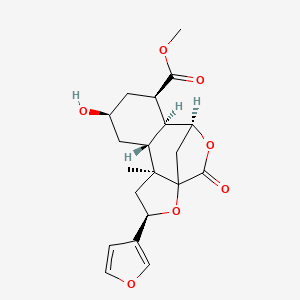
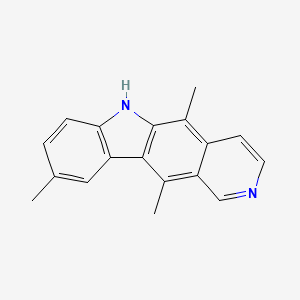
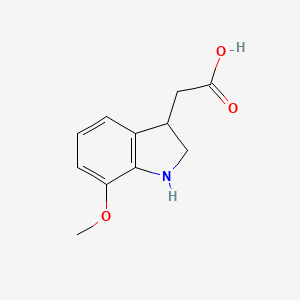
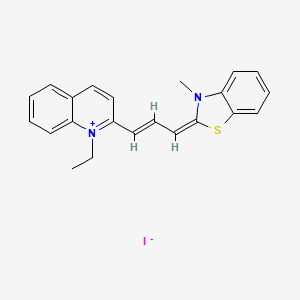
![[3-(3-methylbut-2-enoylamino)phenyl] N-methylcarbamate](/img/structure/B13738194.png)
![3-(3-Azabicyclo[3.2.2]non-3-yl)-1-(2-thienyl)-1-propanone](/img/structure/B13738198.png)
